molecular formula C13H12N4O B4362627 2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B4362627
M. Wt: 240.26 g/mol
InChI Key: DXBBEKALCVVXCG-UHFFFAOYSA-N
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Description

2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The unique structure of this compound makes it a valuable candidate for various scientific research applications, especially in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-amino-1-phenyl-2-pyrazoline with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through cyclization and subsequent dehydration to form the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazolopyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting CDKs.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one primarily involves the inhibition of CDKs. By binding to the active site of these kinases, the compound prevents the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are crucial for the G1 to S phase transition in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDKs makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

2-ethyl-6-phenylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-16-8-11-12(15-16)13(18)17(9-14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBBEKALCVVXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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